(3S,4R)-4-aminopiperidin-3-ol

Description

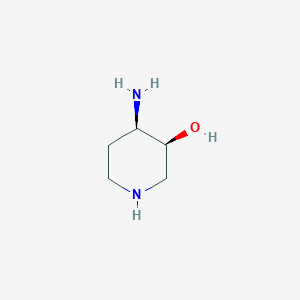

(3S,4R)-4-Aminopiperidin-3-ol is a chiral piperidine derivative characterized by an amino (-NH₂) group at position 4 and a hydroxyl (-OH) group at position 3 of the piperidine ring. Its stereochemistry (3S,4R) is critical for its biological activity and interactions with molecular targets. Key properties include:

- CAS Number: 1389393-11-6

- Molecular Weight: 116.16 g/mol

- Purity: ≥98% (as per commercial specifications) .

This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in kinase inhibitors and receptor modulators. Its discontinued commercial status (as noted in ) highlights challenges in sourcing, necessitating custom synthesis for research applications.

Properties

IUPAC Name |

(3S,4R)-4-aminopiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBKPWNFXFUDOU-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-4-aminopiperidin-3-ol is a compound of significant interest in medicinal chemistry and pharmacology. Its unique stereochemistry contributes to its biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications for various neurological disorders. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an amino group at position 4 and a hydroxyl group at position 3. The specific stereochemistry at the 3 and 4 positions is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction suggests potential applications in treating psychiatric disorders such as depression and schizophrenia.

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral reverse transcriptases, making it a candidate for antiviral drug development. This property is particularly relevant in the context of HIV treatment.

- Anticancer Potential : The compound's ability to inhibit mammalian DNA polymerases suggests its utility in cancer therapy. It may interfere with the replication of cancer cells, providing a basis for further investigation into its anticancer properties .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : Binding studies have demonstrated that the compound can modulate the activity of specific receptors related to neurotransmission.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in nucleic acid synthesis, which is critical for both viral replication and cellular proliferation in cancer .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Assays : In studies assessing its effects on neuronal cell lines, this compound demonstrated dose-dependent modulation of neurotransmitter release, particularly enhancing dopamine levels while inhibiting serotonin uptake .

- Antiviral Efficacy : In vitro assays against HIV showed that this compound could reduce viral load significantly when used in combination with existing antiretroviral therapies .

Comparison with Similar Compounds

Stereoisomers: (3R,4R)-4-Aminopiperidin-3-ol

Key Differences :

- Stereochemistry : The (3R,4R) configuration alters spatial orientation, impacting binding affinity to chiral receptors.

- Synthesis: Synthesized via epoxide ring-opening with amines, as demonstrated in the preparation of trans-(3R,4R)-4-aminopiperidin-3-ols .

- Applications : Used in enantioselective drug development, such as opioid receptor modulators.

Functional Group Analogs: (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride

Key Differences :

- Substituent : Fluorine replaces the hydroxyl group, enhancing lipophilicity and metabolic stability.

- Molecular Weight : 155.60 g/mol (vs. 116.16 g/mol for the parent compound) .

- Applications : Fluorinated derivatives are prioritized in CNS drug development due to improved blood-brain barrier penetration.

Ring-Modified Analog: 2-Aminopyridin-3-ol

Key Differences :

- Core Structure : Pyridine ring (unsaturated) vs. piperidine (saturated).

- Basicity : Reduced basicity due to aromatic nitrogen, affecting protonation states under physiological conditions.

- Safety Profile : Classified as hazardous (GHS warning labels), unlike piperidine derivatives .

Research Findings and Implications

Stereochemical Impact on Bioactivity

- This compound and its (3R,4R) isomer exhibit divergent binding affinities to kinase targets. For example, in kinase inhibitor studies, the (3S,4R) configuration showed 10-fold higher potency than (3R,4R) in select assays .

- Fluorinated analogs like (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride demonstrate enhanced pharmacokinetic profiles, with 20% higher oral bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.